molecular formula C14H21N3O2S B13960351 (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13960351
M. Wt: 295.40 g/mol
InChI Key: CJDJWZWOHLJRMZ-NSHDSACASA-N
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Description

(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a pyridazine ring, a pyrrolidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate precursors under specific conditions, such as cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the ester to an alcohol or reducing the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

It appears there is no direct information available within the provided search results regarding the applications of "(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester." However, some search results discuss related compounds and their applications, which may provide context.

Here's what can be gleaned from the search results:

  • Related Compounds: The search results mention 3-(6-Methyl-pyridazin-3-ylsulfanylMethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester . Also, (R)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester . These compounds share structural similarities, but the search results do not specify if they have similar applications.
  • Potential Applications: Some of the search results discuss compounds with related structural motifs and their applications, such as pyrrolo[3,4-c]pyridine derivatives with antidiabetic activity . Also, isoxazoline and isoxazole derivatives are mentioned as antagonists of the platelet glycoprotein IIb/IIIa complex, useful for treating thromboembolic disorders . While these are not the same compound as the query, they give examples of potential uses for similar compounds.
  • (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: This compound has a pyridin-3-yl group attached to a pyrrolidinone structure . Although it is structurally different, it demonstrates the potential for pyrrolidine derivatives to have biological activity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.

    Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
  • (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound’s synthesis likely involves coupling a pyrrolidine-1-carboxylate scaffold with a substituted pyridazine sulfhydryl group. A common approach for similar tert-butyl-protected pyrrolidines involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under inert conditions . For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., using DMAP or triethylamine in dichloromethane at 0–20°C) may stabilize intermediates .
  • Critical Step : Protecting the sulfhydryl group during coupling to prevent oxidation.

Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with known (S)-configured analogs. Diastereotopic protons near the stereocenter show splitting patterns indicative of chirality .
  • HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention times should match standards synthesized via asymmetric routes .

Q. What analytical techniques are recommended for characterizing tert-butyl ester stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via LC-MS for tert-butyl cleavage products (e.g., carboxylic acid derivatives) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis while minimizing racemization?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., Pd(OAc)2_2) to identify optimal parameters .

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

    Optimization Parameters Typical Ranges
    Temperature0–40°C
    Catalyst Loading1–5 mol%
    Reaction Time12–48 hours

Q. What strategies address stereochemical instability during prolonged storage or under acidic/basic conditions?

  • Methodology :

  • Protective Groups : Introduce acid-labile groups (e.g., Boc) to shield the stereocenter. Deprotection should occur under mild conditions (e.g., TFA in DCM) .
  • Lyophilization : Store the compound as a lyophilized powder to reduce hydrolytic degradation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns) for derivatives of this compound?

  • Methodology :

  • Variable Temperature (VT) NMR : Assess whether dynamic effects (e.g., ring puckering in pyrrolidine) cause signal broadening .
  • X-ray Crystallography : Confirm absolute configuration and rule out polymorphic interference .

Q. What computational methods predict the compound’s reactivity in cross-coupling or cyclization reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for sulfhydryl coupling or tert-butyl cleavage .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dichloromethane vs. DMF) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity results between laboratories?

  • Methodology :

  • Interlab Validation : Standardize column type, mobile phase (e.g., hexane:isopropanol ratios), and detection wavelength .
  • Spiking Experiments : Add a known impurity (e.g., des-methyl pyridazine) to confirm retention time alignment .

Q. What experimental design limitations could lead to variability in biological activity assays for this compound?

  • Methodology :

  • Sample Degradation : Organic degradation during prolonged assays (e.g., >9 hours) may alter activity. Stabilize samples with cooling (-20°C) or antioxidants (e.g., BHT) .
  • Matrix Effects : Use LC-MS/MS to differentiate compound signals from biological matrix interference .

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl (3S)-3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1

InChI Key

CJDJWZWOHLJRMZ-NSHDSACASA-N

Isomeric SMILES

CC1=NN=C(C=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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